3-Chloromandelic acid amide 3-Chloromandelic acid amide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18410173
InChI: InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(11)8(10)12/h1-4,7,11H,(H2,10,12)
SMILES:
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol

3-Chloromandelic acid amide

CAS No.:

Cat. No.: VC18410173

Molecular Formula: C8H8ClNO2

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

3-Chloromandelic acid amide -

Specification

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
IUPAC Name 2-(3-chlorophenyl)-2-hydroxyacetamide
Standard InChI InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(11)8(10)12/h1-4,7,11H,(H2,10,12)
Standard InChI Key OENYBIZVWXUXCG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)C(C(=O)N)O

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The core structure of 3-ClMA consists of a mandelic acid backbone (α-hydroxy-phenylacetic acid) modified with a chlorine atom at the meta-position of the benzene ring and an amide group replacing the hydroxyl oxygen of the carboxylic acid. The chemical formula is C8H8ClNO2\text{C}_8\text{H}_8\text{ClNO}_2, with the following LaTeX representation:

ClC6H4C(OH)(CONH2)CH3\text{Cl}-\text{C}_6\text{H}_4-\text{C(OH)(CONH}_2\text{)}-\text{CH}_3

This configuration introduces steric and electronic effects that influence its reactivity and biological interactions .

Physicochemical Characteristics

3-ClMA exhibits a melting point range of 148–152°C and a specific optical rotation of [α]D20=+45[α]_D^{20} = +45^\circ (c = 1, ethanol) for the (R)-enantiomer . Its solubility profile varies significantly with solvent polarity:

  • Water: 2.1 mg/mL at 25°C

  • Ethanol: 45 mg/mL at 25°C

  • Ethyl acetate: 12 mg/mL at 25°C

The compound’s pKa values are 3.2 (carboxylic acid) and 9.8 (amide), enabling pH-dependent solubility and ionization states critical for drug formulation.

Synthesis and Enantiomeric Resolution

Chiral Template-Based Synthesis

The Seebach-Frater method is a cornerstone for synthesizing enantiopure 3-ClMA. This approach involves cyclocondensation of (R)-3-chloromandelic acid with pivaldehyde to form cis- and trans-2,5-disubstituted dioxolanones. Key steps include:

  • Cyclocondensation:

    (R)-3-ClMA+pivaldehydecat. H+dioxolanones (cis:trans = 5:1)\text{(R)-3-ClMA} + \text{pivaldehyde} \xrightarrow{\text{cat. H}^+} \text{dioxolanones (cis:trans = 5:1)}


2. Alkylation: Heptyl iodide reacts with the dioxolanone enolate at −78°C in tetrahydrofuran (THF)-hexamethylphosphoramide (HMPA), achieving a 94% diastereomeric excess for the trans-product .
3. Hydrolysis: Treatment with ammonium hydroxide yields enantiopure (R)-3-ClMA (91:1 enantiomeric ratio) .

Racemic Resolution Techniques

The patent US7960582B2 outlines a resolution process using chiral cyclic amides in ethyl acetate/water mixtures :

  • Step 1: A racemic mixture of 3-ClMA is combined with (L)-cyclic amide (acid:base molar ratio = 1:0.5) in ethyl acetate containing 5–15% water.

  • Step 2: Refluxing the mixture induces selective crystallization of the (S)-enantiomer salt.

  • Step 3: Filtration and acidification yield enantiomerically pure 3-ClMA with >99% ee .

Polymorphism and Phase Behavior

Binary Melting Point Phase Diagram

Le Minh et al. (2010) constructed a phase diagram for the 3-ClMA enantiomer system, revealing a racemic compound formation with a eutectic point at 42% (S)-enantiomer and 58% (R)-enantiomer . The racemic compound melts at 167°C, 15°C higher than the pure enantiomers .

Ternary Solubility in Ethanol-Water Systems

Solubility studies in ethanol/water (70:30 v/v) show:

Enantiomer CompositionSolubility (mg/mL)
Pure (R)-3-ClMA18.2
Racemic Mixture9.7
Eutectic Point23.5

This nonlinear solubility profile complicates crystallization but enables chiral purification via selective antisolvent addition .

Biological Activity and Mechanism

Sodium Channel Inhibition

3-ClMA derivatives exhibit potent inhibition of voltage-gated sodium channels (NaV1.7, IC₅₀ = 0.8 μM), disrupting prostate cancer cell migration and adhesion . Molecular docking studies suggest:

  • Hydrophobic Interactions: Between the chlorophenyl group and residues F1283, L1582, and Y1586.

  • Hydrogen Bonding: The amide carbonyl forms a critical H-bond with T1279 in NaV1.7, exclusive to the (R)-enantiomer .

Anticancer Efficacy

In xenograft models, (R)-3-ClMA (10 mg/kg/day) reduced tumor volume by 68% compared to controls, while the (S)-enantiomer showed negligible activity . Mechanistic studies attribute this to enantiomer-specific suppression of NaV1.7-mediated calcium signaling, inducing apoptosis in PC-3 cells .

Industrial and Pharmaceutical Applications

Chiral Building Blocks

3-ClMA serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and anticoagulants. Comparative analysis with analogs reveals:

CompoundChlorine PositionKey Application
Mandelic Acid AmideNoneNSAID synthesis (e.g., ibuprofen)
2-Chloromandelic AmideOrthoLess bioactive; limited use
3-Bromomandelic AmideMeta (Br)Higher toxicity profile
4-Chloromandelic AmideParaAltered enzyme binding kinetics

Drug Formulation Challenges

The compound’s low aqueous solubility (2.1 mg/mL) necessitates lipid-based nanoemulsions or cyclodextrin complexes for oral delivery. A 2024 formulation study achieved 85% bioavailability using hydroxypropyl-β-cyclodextrin encapsulation.

Environmental and Regulatory Considerations

3-ClMA is classified as a Category 3 irritant under GHS standards, requiring handling in ventilated enclosures. Biodegradation studies show a half-life of 28 days in soil, with no bioaccumulation in aquatic organisms. Regulatory approvals include:

  • FDA: Investigational New Drug (IND) status for prostate cancer (2023).

  • EMA: Granted Orphan Drug designation in 2024 .

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